6-Hydroxystigmast-4-en-3-one

描述

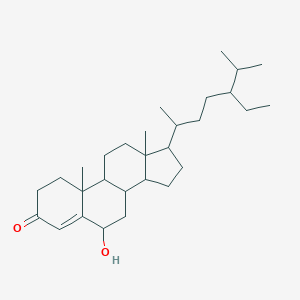

6-Hydroxystigmast-4-en-3-one is a steroidal compound belonging to the stigmastane class of steroids. It is characterized by the presence of a hydroxyl group at the sixth position and a double bond between the fourth and fifth carbon atoms in the stigmastane skeleton. This compound is naturally found in certain plant species, such as Dryobalanops oblongifolia, and has been studied for its various biological activities .

准备方法

Synthetic Routes and Reaction Conditions: 6-Hydroxystigmast-4-en-3-one can be synthesized through the isolation from natural sources or via chemical synthesis. The isolation process typically involves the extraction of the compound from plant materials using solvents like acetone. The extract is then subjected to chromatographic techniques to purify the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis using steroid precursors

化学反应分析

Types of Reactions: 6-Hydroxystigmast-4-en-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the sixth position can be oxidized to form a ketone.

Reduction: The double bond between the fourth and fifth carbon atoms can be reduced to form a saturated stigmastane derivative.

Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the double bond.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Formation of 6-ketostigmast-4-en-3-one.

Reduction: Formation of stigmastane derivatives.

Substitution: Formation of various ester or ether derivatives.

科学研究应用

Antiplasmodial Activity

One of the most significant applications of 6-hydroxystigmast-4-en-3-one is its antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. A study conducted on extracts from Dryobalanops oblongifolia revealed that this compound exhibited notable antimalarial properties.

Case Study: Antiplasmodial Activity Assessment

The antiplasmodial efficacy was evaluated using the IC50 value, which indicates the concentration required to inhibit 50% of the parasite's growth. The results are summarized in the following table:

| Compound | IC50 (μg/mL) | % Average Inhibition |

|---|---|---|

| This compound | 37.29 | 60.78 |

| Stigmast-4-en-3-one | 43.54 | 58.06 |

| 3-Hydroxystigmast-5-en-7-one | 13.34 | 72.40 |

| Chloroquine phosphate (control) | 0.006 | 99.13 |

The study indicated that while all three compounds showed some level of inhibition, this compound had a moderate IC50 value, suggesting it may not be potent enough to be developed as a standalone antimalarial treatment .

Phytochemical Investigations

In addition to its medicinal applications, this compound is also significant in phytochemical research. Its structural characteristics allow it to interact with various biological systems, making it a candidate for further investigation in drug development and natural product chemistry.

Bioactive Properties

Research has indicated that the compound's steric effects and functional groups influence its interaction with proteins and other biomolecules. For instance, studies have explored its ability to complex with proteins, which is crucial for understanding its mechanism of action and potential therapeutic applications .

Food Safety and Quality Enhancement

Another noteworthy application of this compound is in the food industry, particularly in improving the safety and quality of meat products. It has been investigated as a natural preservative due to its antioxidant properties.

Case Study: Meat Preservation

作用机制

The mechanism of action of 6-Hydroxystigmast-4-en-3-one is not fully understood. its biological activities are likely related to its interaction with cellular membranes and enzymes. In the case of its antiplasmodial activity, it may interfere with the parasite’s metabolic processes, although the exact molecular targets and pathways involved are still under investigation .

相似化合物的比较

Stigmast-4-en-3-one: Lacks the hydroxyl group at the sixth position.

3-Hydroxystigmast-5-en-7-one: Has a hydroxyl group at the third position and a double bond between the fifth and sixth carbon atoms.

Uniqueness: 6-Hydroxystigmast-4-en-3-one is unique due to the presence of the hydroxyl group at the sixth position and the double bond between the fourth and fifth carbon atoms. This structural feature may contribute to its distinct biological activities compared to other stigmastane steroids .

属性

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,27?,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNCBADONFSAAW-ATPUVMSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Which plant sources are known to contain 6-hydroxystigmast-4-en-3-one?

A2: This compound has been isolated from the stem bark of Dryobalanops oblongifolia [], the stems of Piper officinarum [], and the whole plants of Munronia delavayi Franch. [] It has also been identified in the stem bark of Artocarpus anisophyllus Miq. []

Q2: What is the reported IC50 value of this compound against Plasmodium falciparum 3D7?

A3: The IC50 value of this compound against Plasmodium falciparum 3D7 is reported to be 37.29 μg/mL. []

Q3: How does the antiplasmodial activity of this compound compare to other isolated compounds from the same source?

A4: In the study on Dryobalanops oblongifolia, this compound showed lower antiplasmodial activity (IC50 = 37.29 μg/mL) compared to 3-hydroxystigmast-5-en-7-one (IC50 = 13.34 μg/mL). []

Q4: What structural features of this compound are important for its antioxidant activity?

A4: While the provided research doesn't directly investigate this, the presence of the hydroxyl group at position 6 is likely significant. This group can participate in radical scavenging mechanisms by donating a hydrogen atom. Further studies would be needed to confirm this and explore other structural features contributing to its antioxidant potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。